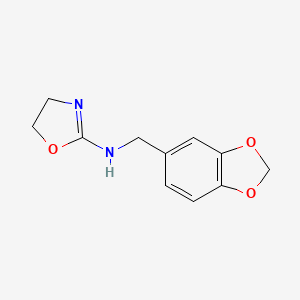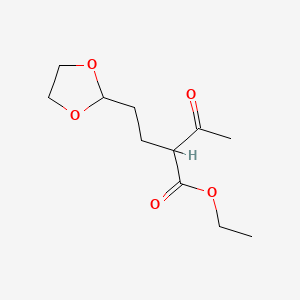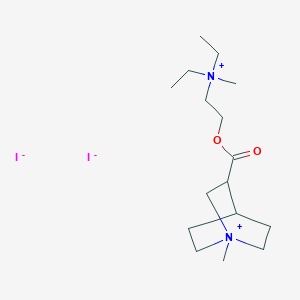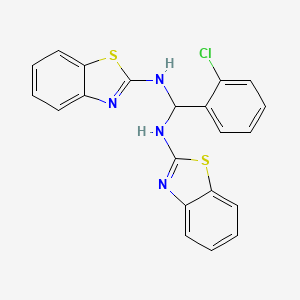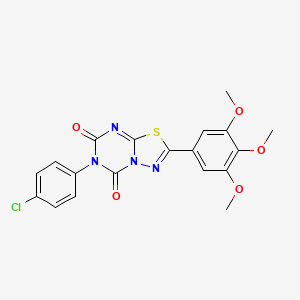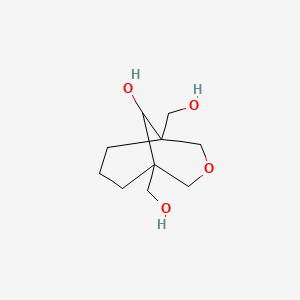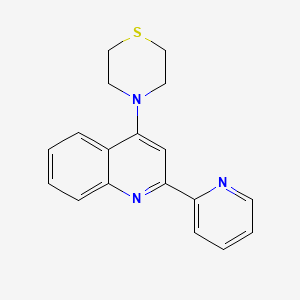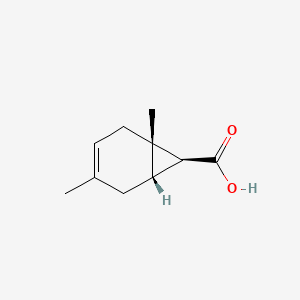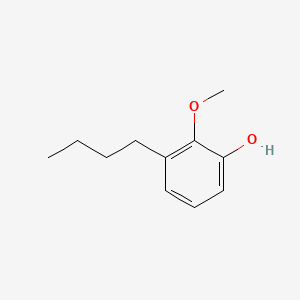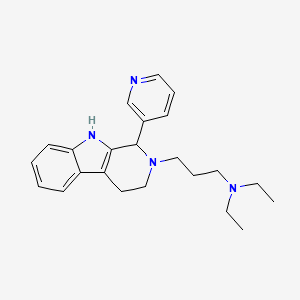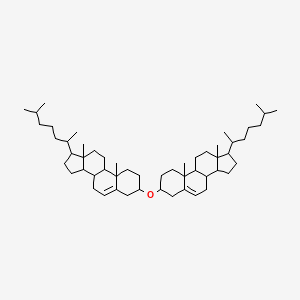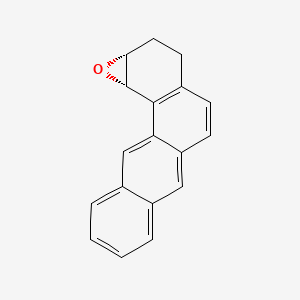
Phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester is an organophosphorus compound. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphonothioic acid group, an ethyl group, and a trichlorophenyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester typically involves the reaction of phosphonothioic acid derivatives with ethyl and trichlorophenyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonothioic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding phosphonothioic acid derivatives with lower oxidation states.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonothioic acid derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
Phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphonothioic acid groups into molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
Mechanism of Action
The mechanism of action of phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby disrupting normal cellular processes. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
O-Ethyl methylphosphonothioic acid: This compound is similar in structure but has different substituents, leading to variations in its chemical properties and applications.
Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester: Another related compound with distinct substituents that influence its reactivity and uses.
Uniqueness
Phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester is unique due to the presence of the trichlorophenyl ester group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
25918-47-2 |
|---|---|
Molecular Formula |
C9H10Cl3O2PS |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
ethyl-methoxy-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C9H10Cl3O2PS/c1-3-15(16,13-2)14-9-5-7(11)6(10)4-8(9)12/h4-5H,3H2,1-2H3 |
InChI Key |
NOSRKKNUNMLRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



